(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-fluoropyridine and 2-methylimidazole.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The fluoro group and the imidazole moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce boronic esters.
Scientific Research Applications
(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic ester: An ester derivative of the boronic acid.
Uniqueness
(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the fluoro group and the methyl-substituted imidazole moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9BFN3O2 |
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Molecular Weight |
221.00 g/mol |
IUPAC Name |
[4-fluoro-6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-12-2-3-14(6)9-4-8(11)7(5-13-9)10(15)16/h2-5,15-16H,1H3 |
InChI Key |
SEHNSHRNBFFCKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
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